molecular formula C16H10N4O3S2 B2838245 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide CAS No. 313403-73-5

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide

Cat. No. B2838245
CAS RN: 313403-73-5
M. Wt: 370.4
InChI Key: BOUHVQDIKRCPSB-UHFFFAOYSA-N
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Description

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H10N4O3S2 and its molecular weight is 370.4. The purity is usually 95%.
The exact mass of the compound N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Analysis

Research has shown innovative methods in the synthesis and analytical determination of compounds similar to "N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide". For example, micellar modified spectrophotometric determination techniques have been developed for analyzing nitrobenzene derivatives, highlighting the importance of these compounds in pharmaceutical and herbicide formulations (Escrig-Tena et al., 1998). Additionally, studies on the crystal structure of polycyclic nitramines provide insights into the high-density, high-energy materials' properties, relevant to "N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide" and its potential applications (Gatilov et al., 2005).

Spectroscopic Properties and Applications

The study of the spectroscopic properties and applications of nitrobenzene derivatives is crucial for understanding their behavior in various environments. For instance, the control of redox reactions on lipid bilayer surfaces by membrane dipole potential was explored using nitrobenzene derivatives as probes, indicating their potential in biochemical and medical research (Alakoskela & Kinnunen, 2001).

Molecular and Crystal Structure Studies

Research into the molecular and crystal structures of similar compounds sheds light on their potential applications in designing new materials with specific properties. For example, the study on the molecular and crystal structure of polycyclic nitramines reveals the structural basis for their high energy density, which could inform the development of materials and compounds with desired energetic characteristics (Gatilov et al., 2005).

Biological Activity and Pharmacological Potential

Though the focus is away from drug use and dosage, understanding the biological activity of chemical compounds is vital for their potential therapeutic applications. Studies on the genotoxic properties of new azo–azomethine metal chelates, for instance, contribute to our knowledge of how similar compounds might interact with biological systems, opening pathways for future pharmacological innovations (Bitmez et al., 2014).

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S2/c1-8-17-11-6-7-12-14(13(11)24-8)25-16(18-12)19-15(21)9-2-4-10(5-3-9)20(22)23/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHVQDIKRCPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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